4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and the aryl hydrocarbon receptor .
Mode of Action
It’s worth noting that benzothiazole derivatives have been studied for their potential biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, indicating potential effects on the biochemical pathways related to mycobacterium tuberculosis .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Benzothiazole derivatives have been associated with potential antimicrobial and anti-tubercular activities .
Biochemical Analysis
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurotransmitter regulation . The nature of these interactions often involves inhibition, where this compound binds to the active sites of these enzymes, thereby preventing their normal function . Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in inflammatory responses and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the observed biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are key factors in determining its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . The localization of this compound within these organelles can affect its activity and function, further contributing to its overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine . Microwave irradiation and one-pot multicomponent reactions have also been employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale condensation reactions followed by purification processes such as crystallization and chromatography . The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide include other benzothiazole derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the benzothiazole and piperazine moieties, which may confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-2-15-13(19)17-7-9-18(10-8-17)14-16-11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPDBYKSUAZFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.